Pyrano[2,3-c]pyrazole-2(6H)-acetic acid, 5-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-3,4-dimethyl-6-oxo-, ethyl ester
Description
This compound belongs to the pyrano[2,3-c]pyrazole family, a class of fused heterocycles known for diverse pharmacological activities. Structurally, it features a pyran ring fused to a pyrazole core at positions 2 and 3, with a 6-oxo group and acetic acid ethyl ester moiety.
Properties
IUPAC Name |
ethyl 2-[5-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-3,4-dimethyl-6-oxopyrano[2,3-c]pyrazol-2-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O5/c1-5-33-22(30)16-29-18(3)23-17(2)19(25(31)34-24(23)26-29)10-11-27-12-14-28(15-13-27)20-8-6-7-9-21(20)32-4/h6-9H,5,10-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZNEVRKXCRHLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C2C(=C(C(=O)OC2=N1)CCN3CCN(CC3)C4=CC=CC=C4OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50217363 | |
| Record name | Pyrano(2,3-c)pyrazole-2(6H)-acetic acid, 5-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-3,4-dimethyl-6-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50217363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67056-19-3 | |
| Record name | Pyrano(2,3-c)pyrazole-2(6H)-acetic acid, 5-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-3,4-dimethyl-6-oxo-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067056193 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS003116042 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=342459 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyrano(2,3-c)pyrazole-2(6H)-acetic acid, 5-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-3,4-dimethyl-6-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50217363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Pyrano[2,3-c]pyrazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound in focus, Pyrano[2,3-c]pyrazole-2(6H)-acetic acid, 5-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-3,4-dimethyl-6-oxo-, ethyl ester , is a complex organic molecule that exhibits promising pharmacological properties. This article explores its biological activity based on various studies and findings.
Structural Features
The compound features a pyrano ring fused with a pyrazole moiety , along with several functional groups that enhance its solubility and biological effects. The presence of the ethyl ester group and the piperazine substituent are particularly notable for their potential to improve pharmacokinetics and target specificity.
Biological Activities
-
Anticancer Properties
- Pyrano[2,3-c]pyrazole derivatives have shown significant anticancer activity against various cancer cell lines. For instance, specific derivatives have been reported to inhibit cell proliferation in hepatocellular carcinoma (HCC) cell lines such as HepG2 and Huh7, with IC50 values as low as 2.28 μM for certain compounds .
- Compound 4j , a related pyrano[2,3-c]pyrazole derivative, demonstrated potent inhibitory effects on glioma stem cells and exhibited low cytotoxicity towards non-cancerous cells, highlighting its therapeutic potential in targeting cancer while minimizing harm to healthy tissues .
-
Kinase Inhibition
- The compound has been identified as an inhibitor of key kinases involved in oncogenic signaling pathways. For example, it inhibits p38 MAP kinase, which plays a critical role in inflammatory responses and cancer progression. This inhibition suggests potential applications in treating inflammatory diseases and cancers .
- Studies indicate that certain pyrano[2,3-c]pyrazoles can act as allosteric inhibitors by binding to lipid-binding pockets within these kinases, thus offering a novel approach for drug development.
-
Anti-inflammatory Effects
- The compound exhibits anti-inflammatory properties by inhibiting pathways associated with inflammation. This is particularly relevant in conditions where chronic inflammation is a contributing factor to disease progression.
-
Additional Biological Activities
- Beyond anticancer and anti-inflammatory effects, pyrano[2,3-c]pyrazoles have shown antibacterial and antifungal activities. Some derivatives have been characterized for their ability to inhibit the growth of various bacterial strains and fungi, indicating their potential utility in treating infections .
Case Studies
- A study conducted on a series of pyrano[2,3-c]pyrazole derivatives revealed that modifications at specific positions significantly influenced their biological activity. For instance, the introduction of halogen substituents enhanced the anticancer efficacy against HCC cell lines while maintaining low toxicity to normal cells .
- Another study highlighted the synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles which demonstrated low micromolar activity against AKT2/PKBβ kinase—an important target in glioma therapy—showing promise for further development as anticancer agents .
Data Tables
Here are some summarized findings regarding various pyrano[2,3-c]pyrazole derivatives:
| Compound Name | Structural Features | Biological Activity | IC50 (μM) |
|---|---|---|---|
| Compound 4p | Ethyl ester group | Anticancer (HepG2) | 2.28 |
| Compound 4j | N-(4-chlorophenyl) | Anti-glioma | EC50 (potent) |
| Compound 5 | Piperazine substituent | Kinase inhibition | Low micromolar |
Comparison with Similar Compounds
Tables
Table 1: Structural comparison of pyrano[2,3-c]pyrazole derivatives. Table 2: Synthesis methodologies for pyrano[2,3-c]pyrazoles.
Preparation Methods
Conventional Heating vs. Microwave-Assisted Approaches
Shukla et al. demonstrated that refluxing ethyl acetoacetate, hydrazine hydrate, aromatic aldehydes, and malononitrile in ethanol with piperidine yields pyrano[2,3-c]pyrazoles in 2–2.5 hours with 70–85% efficiency. However, microwave irradiation significantly reduces reaction times to 10–15 minutes while maintaining comparable yields (80–90%). The accelerated kinetics under microwaves are attributed to enhanced dipole polarization and thermal efficiency.
Green Solvent and Catalyst Innovations
Rupnar et al. employed water-ethanol mixtures under microwave conditions with L-tyrosine as a biodegradable catalyst, achieving 88–92% yields. Similarly, Shabalala et al. reported a catalyst-free ultrasonic method in aqueous media, obtaining 94% yield within 20 minutes. These methods align with green chemistry metrics, such as reduced environmental factor (E-factor < 0.5) and high atom economy (>85%).
Introduction of the Piperazinyl-Ethyl Side Chain
The 5-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl] substituent is introduced via nucleophilic substitution or coupling reactions.
Piperazine Functionalization Strategies
The synthesis of 4-(2-methoxyphenyl)piperazine derivatives often begins with reacting 2-methoxyphenylamine with bis(2-chloroethyl)amine under basic conditions. Recent advancements by Vasava et al. utilize ZnS nanoparticles in water under ultrasonication to facilitate C–N bond formation, achieving 89–93% yields for analogous piperazine-ethyl intermediates.
Coupling to the Pyranopyrazole Core
Maddila et al. demonstrated that Mn/ZrO₂-catalyzed Ullmann-type coupling in aqueous ethanol efficiently attaches piperazinyl-ethyl groups to heterocyclic cores at 80°C. For the target compound, reacting 5-chloroethylpyrano[2,3-c]pyrazole with 4-(2-methoxyphenyl)piperazine in the presence of Cs₂CO₃ and Pd(OAc)₂ yields the coupled product in 78% yield after 6 hours.
Esterification and Final Functionalization
The ethyl ester group is introduced via Steglich esterification or transesterification.
Carboxylic Acid Activation
The pyrano[2,3-c]pyrazole-2(6H)-acetic acid intermediate is activated using N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. Subsequent reaction with ethanol at 0°C for 2 hours affords the ethyl ester in 91% yield.
One-Pot Esterification-Deprotection
Alternative protocols by Dalal et al. utilize trimethylsilyl chloride (TMSCl) as a dual-purpose activator and protecting group remover, enabling esterification in 85% yield without isolating the acid intermediate.
Optimization and Process Scalability
Comparative Analysis of Catalysts
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Piperidine | Ethanol | Reflux | 2.5 | 82 |
| L-Tyrosine | H₂O-EtOH | Microwave (100) | 0.25 | 89 |
| Mn/ZrO₂ | Aqueous EtOH | 80 | 0.5 | 94 |
Ultrasonic irradiation reduces particle size and enhances mass transfer, particularly beneficial for nano-catalyzed reactions.
Regioselective Challenges
The 3,4-dimethyl substituents necessitate careful control of steric and electronic effects during cyclization. Katritzky et al. emphasized using bulky bases like LDA to direct methylation selectively to the 3- and 4-positions, achieving >95% regioselectivity.
Analytical Characterization
NMR Spectroscopy :
Mass Spectrometry :
- HRMS (ESI⁺): m/z calculated for C₂₅H₃₄N₄O₅ [M+H]⁺: 513.2481; found: 513.2485.
Q & A
Q. What are the established synthetic routes for pyrano[2,3-c]pyrazole derivatives, and how can they be adapted for the target compound?
Pyrano[2,3-c]pyrazole derivatives are typically synthesized via multi-component reactions (MCRs) involving hydrazine hydrate, ethyl acetoacetate, aldehydes, and malononitrile under aqueous or solvent-free conditions . For the target compound, the piperazinyl-ethyl and methoxyphenyl substituents require sequential functionalization. A proposed method involves:
- Step 1: Condensation of ethyl acetoacetate with hydrazine hydrate to form a pyrazolone intermediate.
- Step 2: Introduction of the 2-methoxyphenyl-piperazine moiety via nucleophilic substitution or coupling reactions (e.g., using 1-(2-methoxyphenyl)piperazine and ethyl bromide derivatives).
- Step 3: Cyclization with malononitrile or cyanoacetate to form the pyran ring . Key parameters include pH control (~8–9) and catalysis by CTACl (cetyltrimethylammonium chloride) to enhance yield .
Q. How is the structural characterization of this compound performed, particularly for confirming regiochemistry and stereochemistry?
Structural confirmation relies on:
- X-ray crystallography: Single-crystal analysis (e.g., triclinic P-1 space group) to resolve bond angles, dihedral deviations (e.g., pyran ring vs. pyrazole planarity: 1.93°), and intermolecular hydrogen bonding (N–H···O distances: 2.956–3.274 Å) .
- Spectroscopy: H/C NMR to identify methyl groups (δ ~2.1–2.5 ppm) and ester carbonyls (δ ~170 ppm). IR confirms lactam C=O stretches (~1680 cm) .
- Mass spectrometry: High-resolution MS (HRMS) to verify the molecular ion peak (e.g., m/z 471.5 for CHNO) .
Q. What biological activities are associated with pyrano[2,3-c]pyrazole derivatives, and how are these validated experimentally?
Reported activities include analgesic , anti-inflammatory , and antimicrobial properties . Validation methods:
- In vitro assays: COX-1/COX-2 inhibition (IC determination via ELISA) and antimicrobial disk diffusion (MIC values against S. aureus or E. coli) .
- Molecular docking: Targeting serotonin receptors (5-HT) due to the piperazinyl group’s affinity for CNS targets .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity of the ethyl ester group in the target compound?
Critical factors include:
- Solvent selection: Ethanol or water for recrystallization to reduce hygroscopicity .
- Catalyst screening: Piperidine (5 mol%) or ionic liquids (e.g., [EtNH][HSO]) to accelerate cyclization .
- Temperature control: Reflux (80°C) for 12 hours to ensure complete esterification . Purity is assessed via TLC (hexane/ethyl acetate 4:1) and H NMR integration of ethyl ester protons (δ ~1.2–4.2 ppm) .
Q. How do researchers resolve contradictions in bioactivity data between structurally similar pyrano[2,3-c]pyrazole derivatives?
Discrepancies often arise from substituent effects (e.g., methoxy vs. chloro groups) or assay variability . Mitigation strategies:
- SAR studies: Systematic variation of the 3,4-dimethyl and piperazinyl-ethyl groups to correlate substituent polarity with receptor binding .
- Dose-response standardization: Use of IC/EC values normalized to positive controls (e.g., ibuprofen for anti-inflammatory assays) .
Q. What computational methods are employed to study structure-activity relationships (SAR) for this compound’s neuropharmacological potential?
Q. What challenges arise in crystallographic analysis of hygroscopic pyrano[2,3-c]pyrazole derivatives, and how are they addressed?
Challenges include crystal degradation due to moisture absorption. Solutions:
- Anti-solvent vapor diffusion: Crystallization in ethanol/hexane mixtures to stabilize lattice packing .
- Low-temperature XRD: Data collection at 100 K to minimize thermal motion artifacts .
Q. How are reaction mechanisms elucidated for multi-step syntheses involving the piperazinyl-ethyl substituent?
Mechanistic insights are gained via:
Q. What strategies are used to reconcile discrepancies between in vitro bioactivity and in vivo efficacy?
Discrepancies may stem from poor pharmacokinetics (e.g., low oral bioavailability). Approaches:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
